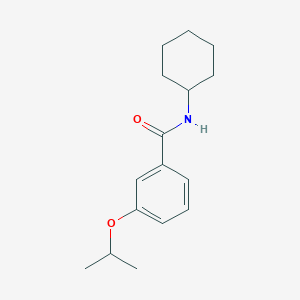

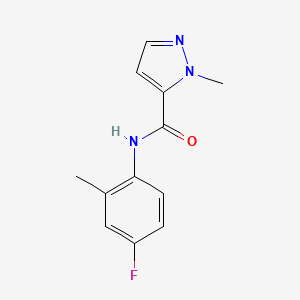

![molecular formula C15H16N2O4S B5500414 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction :2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide represents a class of chemical compounds characterized by a sulfonylamide group attached to a benzamide backbone, modified with an ethoxyphenyl moiety. These types of compounds are recognized for their diverse range of chemical and biological properties, often studied within the context of pharmaceuticals and materials science.

Synthesis Analysis :The synthesis of compounds similar to 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide involves multi-step chemical reactions. Typically, these compounds are synthesized by the reaction of an appropriate benzene sulfonyl chloride with an amine, followed by substitution reactions to introduce the ethoxy group. Specific conditions, such as the presence of base and the type of solvent, can significantly influence the outcome and yield of the reaction (Liu, Guo, & Chen, 2015).

Molecular Structure Analysis :The molecular structure of similar sulfonamide compounds has been characterized by various spectroscopic methods and theoretical calculations, revealing their detailed geometry, electronic distribution, and interaction potential. X-ray crystallography, IR spectroscopy, and density functional theory (DFT) calculations provide insights into the bond lengths, angles, and overall molecular conformation, which are critical for understanding their chemical reactivity and physical properties (Demir et al., 2015).

Chemical Reactions and Properties :Compounds in this category typically undergo various chemical reactions, including nucleophilic substitution, amidation, and sulfonation. Their chemical behavior is significantly influenced by the nature of the sulfonyl and amide groups, which can participate in hydrogen bonding and electrostatic interactions. The presence of the ethoxy group can further modulate their chemical properties, making them suitable for specific synthetic applications (Larsen & Roberts, 1986).

Physical Properties Analysis :The physical properties, such as solubility, melting point, and crystalline structure, are crucial for practical applications. These properties are influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular shape. Techniques like X-ray diffraction and thermal analysis help in understanding these aspects, contributing to the compound's application in various fields (Yanagi et al., 2000).

Chemical Properties Analysis :The reactivity and stability of these compounds are essential for their chemical and biological utility. Studies have shown that factors such as electronic effects, steric hindrance, and the presence of electron-withdrawing or donating groups significantly affect their chemical behavior. Investigations into their oxidation, reduction, and other reaction pathways provide valuable information for their potential use in synthetic chemistry and drug development (Fatima et al., 2013).

Wissenschaftliche Forschungsanwendungen

Inhibition of Metalloenzyme Carbonic Anhydrase

A study by Ulus et al. (2013) synthesized 4-amino-N-(4-sulfamoylphenyl)benzamide and investigated its role as an inhibitor of the metalloenzyme carbonic anhydrase. The compounds showed inhibition of human cytosolic carbonic anhydrase isoforms I, II, and VII, particularly demonstrating high affinity for isoforms II and VII. This highlights its potential use in medical applications targeting these enzymes (Ulus et al., 2013).

Use in Analytical Derivatization for Liquid Chromatography

Wu et al. (1997) discussed the synthesis of a sulfonate reagent, similar in structure to 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide, for analytical derivatization in liquid chromatography. This compound shows potential for sensitive detection and easy removal post-derivatization, indicating its utility in chromatographic analyses (Wu et al., 1997).

Role in Pharmacological Effects

A study by Ife et al. (1989) examined 2-[[(4-amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors, which are structurally related to 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide. The paper discussed the importance of controlling pyridine pKa in such compounds for achieving a balance between high potency and stability under physiological conditions. This research provides insight into the design of similar compounds for pharmacological applications (Ife et al., 1989).

Eigenschaften

IUPAC Name |

2-[(4-ethoxyphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-2-21-11-7-9-12(10-8-11)22(19,20)17-14-6-4-3-5-13(14)15(16)18/h3-10,17H,2H2,1H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVYOCXRLGNOJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)

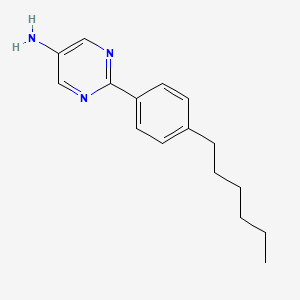

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)

![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

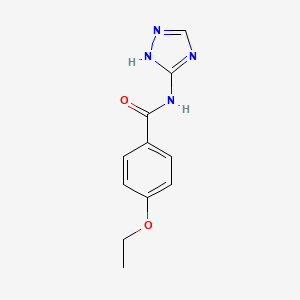

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

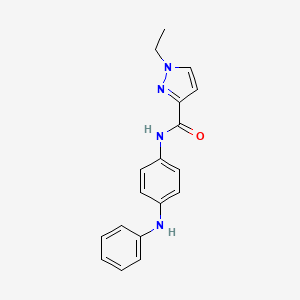

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)